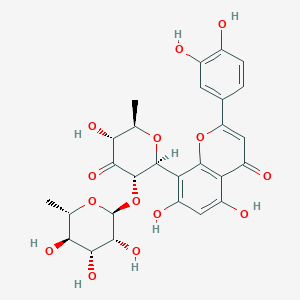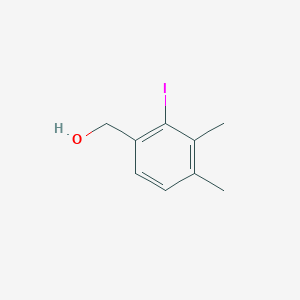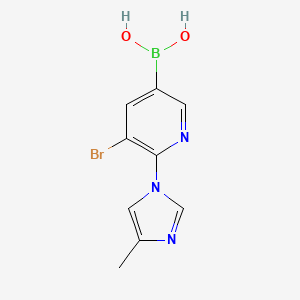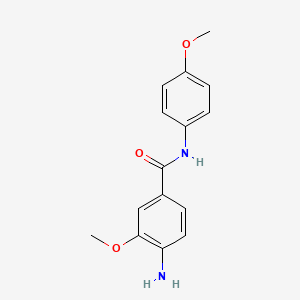![molecular formula C43H30NOP B14077756 2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene] CAS No. 1647050-25-6](/img/structure/B14077756.png)
2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] typically involves a multi-step process. One common method involves the reaction of 2,7-bis(diphenylphosphoryl)-9,9’-spirobi[fluorene] with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .
科学的研究の応用
2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging applications.
Medicine: Investigated for potential use in drug delivery systems due to its unique structural properties.
Industry: Widely used in the production of OLEDs and other optoelectronic devices
作用機序
The mechanism of action of 2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] primarily involves its ability to participate in thermally activated delayed fluorescence (TADF). This process allows the compound to convert triplet excitons into singlet excitons, thereby enhancing the efficiency of light emission in OLEDs . The molecular targets and pathways involved include the interaction with electron and hole transport materials in the device structure .
類似化合物との比較
Similar Compounds
2,7-bis(diphenylphosphoryl)-9,9’-spirobi[fluorene] (SPPO13): Similar in structure but lacks the acridine moiety.
4,4’-bis(9-carbazolyl)-2,2’-dimethylbiphenyl (CDBP): Another compound used in OLEDs but with different electronic properties
Uniqueness
2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] is unique due to its combination of the acridine and spiro[fluorene] moieties, which provide distinct electronic and photophysical properties. This makes it particularly effective in TADF applications, offering higher efficiency and stability compared to similar compounds .
特性
CAS番号 |
1647050-25-6 |
|---|---|
分子式 |
C43H30NOP |
分子量 |
607.7 g/mol |
IUPAC名 |
2'-diphenylphosphoryl-10-phenylspiro[acridine-9,9'-fluorene] |
InChI |
InChI=1S/C43H30NOP/c45-46(32-18-6-2-7-19-32,33-20-8-3-9-21-33)34-28-29-36-35-22-10-11-23-37(35)43(40(36)30-34)38-24-12-14-26-41(38)44(31-16-4-1-5-17-31)42-27-15-13-25-39(42)43/h1-30H |
InChIキー |
DYTOHAUMSPVUJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=CC=CC=C5C6=C4C=C(C=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C92 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


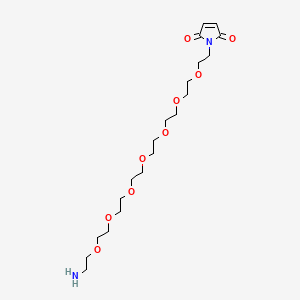

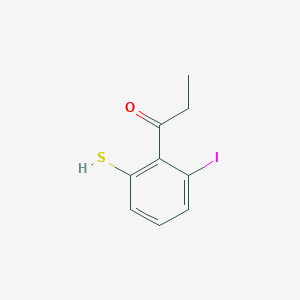
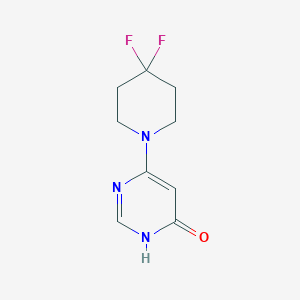
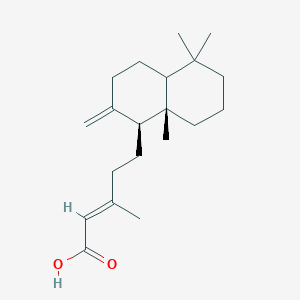

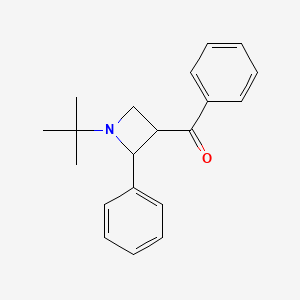
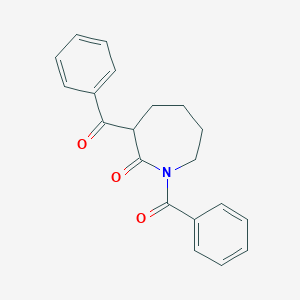
![Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)
